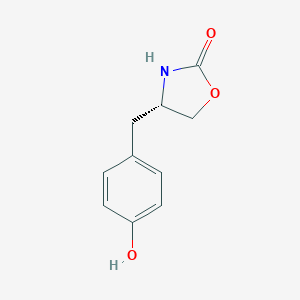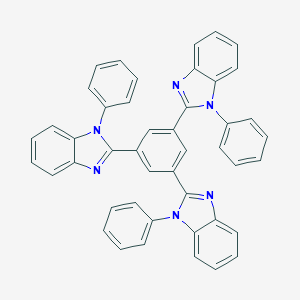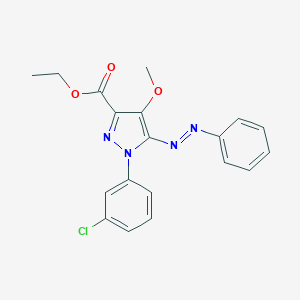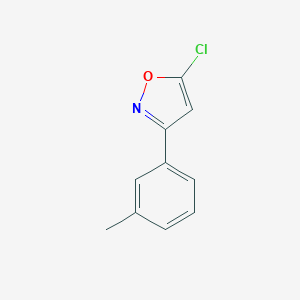
3-(3-Methylphenyl)-5-chloroisoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Methylphenyl)-5-chloroisoxazole is a chemical compound that belongs to the isoxazole family. It is a synthetic molecule that has been synthesized for scientific research purposes. The compound has been found to have potential applications in various fields of research, including medicinal chemistry, pharmacology, and neuroscience.
Mécanisme D'action
The exact mechanism of action of 3-(3-Methylphenyl)-5-chloroisoxazole is not well understood. However, studies have suggested that the compound acts on the central nervous system by modulating the activity of certain neurotransmitters. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in pain and inflammation.
Effets Biochimiques Et Physiologiques
Studies have shown that 3-(3-Methylphenyl)-5-chloroisoxazole has a range of biochemical and physiological effects. It has been found to have anti-inflammatory and analgesic properties, as well as neuroprotective effects. The compound has also been shown to have anxiolytic and antidepressant-like effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(3-Methylphenyl)-5-chloroisoxazole in lab experiments is its stability and ease of synthesis. The compound is relatively stable and can be synthesized in large quantities, making it suitable for use in various research studies. However, one of the limitations of using the compound is its potential toxicity. Studies have shown that the compound can be toxic at high concentrations, and caution should be taken when handling it.
Orientations Futures
There are several future directions for the research of 3-(3-Methylphenyl)-5-chloroisoxazole. One potential direction is the development of new drugs based on the structure of the compound. The anti-inflammatory and analgesic properties of the compound make it a potential candidate for the treatment of chronic pain and inflammatory diseases. Another direction is the study of the compound's effects on the central nervous system. Further research is needed to fully understand the mechanism of action of the compound and its potential therapeutic applications.
Conclusion
In conclusion, 3-(3-Methylphenyl)-5-chloroisoxazole is a synthetic molecule that has potential applications in various fields of scientific research. The compound has been found to have anti-inflammatory and analgesic properties, as well as neuroprotective effects. The stability and ease of synthesis of the compound make it suitable for use in various research studies. Further research is needed to fully understand the mechanism of action of the compound and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 3-(3-Methylphenyl)-5-chloroisoxazole involves the reaction between 3-methylbenzoyl chloride and hydroxylamine hydrochloride in the presence of triethylamine. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the isoxazole ring. The final product is obtained after purification using chromatography techniques.
Applications De Recherche Scientifique
3-(3-Methylphenyl)-5-chloroisoxazole has been used in various scientific research studies. It has been found to have potential applications in medicinal chemistry, where it can be used as a lead compound for the development of new drugs. The compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory diseases.
Propriétés
Numéro CAS |
192432-79-4 |
|---|---|
Nom du produit |
3-(3-Methylphenyl)-5-chloroisoxazole |
Formule moléculaire |
C10H8ClNO |
Poids moléculaire |
193.63 g/mol |
Nom IUPAC |
5-chloro-3-(3-methylphenyl)-1,2-oxazole |
InChI |
InChI=1S/C10H8ClNO/c1-7-3-2-4-8(5-7)9-6-10(11)13-12-9/h2-6H,1H3 |
Clé InChI |
JKKNCTWVIYGILU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=NOC(=C2)Cl |
SMILES canonique |
CC1=CC(=CC=C1)C2=NOC(=C2)Cl |
Synonymes |
5-CHLORO-3-(3-METHYLPHENYL)ISOXAZOLE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



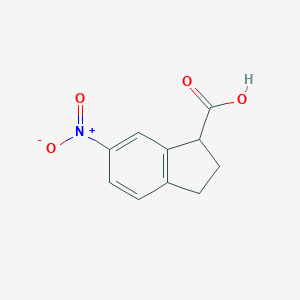
![8-Chloro-2-(chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B65152.png)
![{5-[(3,5-Dichlorophenyl)sulfanyl]-4-isopropyl-1-((pyridin-4-YL)methyl)imidazol-2-YL}methanol](/img/structure/B65153.png)

